molecular formula C19H15N3O5S B2990897 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 922100-07-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2990897
CAS No.: 922100-07-0
M. Wt: 397.41
InChI Key: DNTPIODYPSORDM-UHFFFAOYSA-N
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Description

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule designed for research purposes, featuring a benzofuran-1,3,4-oxadiazole hybrid structure. This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the benzofuran core are extensively documented for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities . The 1,3,4-oxadiazole ring is a privileged structure in drug design known to participate in hydrogen bonding with various biological receptors and contributes to a range of biological activities such as cytotoxic, anticonvulsant, and anticancer effects . Specifically, benzofuran-acetamide derivatives have been identified as novel inhibitors of specific biological pathways. For instance, a structurally related benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (MBPTA), was discovered to be a novel ROCK inhibitor that protected against oxidative stress and cell death in a neuronal cell model, suggesting potential for research in neurodegenerative diseases . The 4-(methylsulfonyl)phenyl moiety in the structure is a common pharmacophore that can enhance molecular interactions with target proteins. This compound is intended for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and potential applications in various biological assays.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-28(24,25)14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(27-19)16-11-13-4-2-3-5-15(13)26-16/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPIODYPSORDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific domains of proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular resistance to oxidative damage. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. For instance, it inhibits enzymes involved in oxidative stress pathways by binding to their active sites, thereby preventing their catalytic activity. Additionally, it can activate certain signaling proteins by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression, further modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced resistance to oxidative stress and improved metabolic function. At higher doses, it can induce toxic effects, including cellular damage and impaired metabolic activity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent.

Metabolic Pathways

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and enhancing cellular resistance to oxidative damage.

Transport and Distribution

The transport and distribution of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it interacts with binding proteins that facilitate its distribution within the cell, ensuring its localization to target sites where it exerts its biological effects.

Subcellular Localization

The subcellular localization of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations, ensuring its effective function in modulating cellular processes.

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the relevant findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylsulfonyl)phenylacetamide
  • CAS Number : 922044-21-1
  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 466.51 g/mol
  • SMILES Notation : CC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4

Antimicrobial Activity

Research has indicated that benzofuran derivatives, including compounds related to the oxadiazole moiety, exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and several fungal species. The incorporation of the oxadiazole ring enhances the antimicrobial efficacy of these compounds by increasing their interaction with microbial targets .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have highlighted that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of HIF-1 Pathway : Certain benzofuran analogs have been shown to inhibit the hypoxia-inducible factor (HIF-1), which plays a crucial role in tumor growth and metastasis .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of benzofuran exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

The biological activity of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be attributed to several mechanisms:

  • Interaction with DNA : Some studies suggest that the compound may bind to DNA, leading to disruptions in replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Evidence indicates that this compound can induce programmed cell death in cancer cells through activation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialM. tuberculosis<0.60 µM
AntifungalCandida spp.MIC 1.6 - 12.5 µg/mL
AnticancerHCT116 (p53-null)CTC50 values varied
HIF-1 InhibitionVarious cancer cell linesSignificant inhibition

Detailed Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzofuran derivatives, revealing that specific substitutions on the benzofuran scaffold significantly enhance biological activity. For example:

  • Compounds with electron-withdrawing groups at strategic positions tend to exhibit improved anticancer properties due to enhanced binding interactions with target proteins .

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound with potential applications in scientific research. The molecular formula of this compound is C19H15N3O5S and it has a molecular weight of 397.41. It contains a benzofuran ring, an oxadiazole ring, and a sulfonyl group, which contribute to its chemical reactivity and biological activity.

Potential Biological Activities

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a similar compound, is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Research areas

Due to the presence of benzofuran, oxadiazole, and acetamide moieties, similar compounds have been explored for various therapeutic potentials:

  • Antimicrobial Agents: Some substituted benzamides have shown significant antibacterial activity against various bacterial strains, including Gram-positive (S. aureus) and Gram-negative (S. typhi, K. pneumoniae) bacteria .
  • Antifungal Agents: Certain benzamide derivatives have demonstrated potency against fungal strains such as A. niger and C. albicans, comparable to standard drugs like fluconazole .
  • Anticancer Agents: Some synthesized compounds have exhibited anticancer activity, even more potent than standard drugs like 5-FU .
  • Enzyme Inhibition: Sulfonamides having benzodioxane and acetamide moieties were screened against α-glucosidase and acetylcholinesterase enzymes to explore their therapeutic potential for T2DM and AD .
  • Antitubercular Activity: Benzimidazole derivatives have been evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Halogenation (Br, Cl, F) at benzofuran or aryl rings enhances bioactivity by modulating electronic and steric properties. Thio linkages improve antimicrobial potency but may increase metabolic instability compared to direct oxadiazole-acetamide bonds.
  • Further in vitro and in vivo studies are warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazide derivatives with benzofuran-2-carbonyl chloride under reflux conditions. For example, intermediates like 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol are synthesized via reaction with carbon disulfide in basic media . Characterization employs spectroscopic techniques (FT-IR, 1^1H/13^13C NMR) and elemental analysis. Critical validation steps include monitoring reaction progress via TLC and confirming oxadiazole ring formation using IR absorption bands at 1600–1650 cm1^{-1} (C=N stretching) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). X-ray crystallography resolves structural ambiguities by analyzing bond lengths and torsion angles (e.g., nitro group twist relative to the benzene plane in related acetamides) . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while differential scanning calorimetry (DSC) verifies thermal stability .

Q. What in vitro assays are suitable for evaluating enzyme inhibition (e.g., lipoxygenase) for this compound?

  • Methodological Answer : Lipoxygenase inhibition assays involve spectrophotometric measurement of conjugated diene formation at 234 nm. IC50_{50} values are calculated using serial dilutions (1–100 µM) and compared to positive controls (e.g., nordihydroguaiaretic acid). For reproducibility, triplicate experiments with fresh enzyme preparations are essential. Data normalization accounts for solvent effects (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s biological targets and binding interactions?

  • Methodological Answer : Density functional theory (DFT) optimizes the compound’s geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential maps and frontier molecular orbitals. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or 5-lipoxygenase) identifies binding poses, with scoring functions (ΔG binding) validated via MD simulations (100 ns) to assess stability. Key interactions (e.g., H-bonding with Arg120 or π-π stacking with Tyr355) guide SAR modifications .

Q. What experimental strategies resolve discrepancies between in vitro activity and in silico predictions?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Strategies include:

  • Solvent correction : Re-docking with explicit water molecules using molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA).
  • Mutagenesis studies : Validating predicted binding residues via site-directed mutagenesis (e.g., Ala-scanning of COX-2 active site).
  • Pharmacokinetic profiling : Assessing membrane permeability (Caco-2 assays) to rule out false negatives due to poor absorption .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer : Systematic modifications include:

  • Substituent variation : Replacing the methylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability.
  • Bioisosteric replacement : Substituting benzofuran with indole to improve solubility (clogP reduction).
  • Pro-drug design : Introducing ester moieties for sustained release. In vivo efficacy is validated via rodent hyperlipidemia models, with plasma half-life (t1/2t_{1/2}) measured using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antibacterial activity across structurally similar acetamides?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. Mitigation involves:

  • Standardized protocols : Using CLSI guidelines for MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Electron-withdrawing group analysis : Correlating sulfonyl group electronegativity with membrane disruption efficacy via fluorescence anisotropy .

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